Linalool-13C3: A Technical Guide to Its Certificate of Analysis and Purity Determination
Linalool-13C3: A Technical Guide to Its Certificate of Analysis and Purity Determination
For Researchers, Scientists, and Drug Development Professionals
Linalool-13C3 is a stable isotope-labeled (SIL) form of Linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The incorporation of three Carbon-13 isotopes makes it an invaluable internal standard for quantitative analysis in various research and development applications, particularly in mass spectrometry-based studies for pharmacokinetics, metabolomics, and food and fragrance analysis.[1][][3] Ensuring the chemical and isotopic purity of this standard is critical for generating accurate and reproducible data. This guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for Linalool-13C3 and the detailed experimental protocols used to verify them.
Representative Certificate of Analysis Data
A Certificate of Analysis for a high-purity Linalool-13C3 standard provides critical quantitative data on its identity, purity, and isotopic enrichment. While specific values may vary slightly between batches and suppliers, the following table summarizes the typical specifications for this compound. Stable isotope-labeled standards are generally expected to have a high chemical and isotopic purity, often exceeding 98%.[4][5]
| Parameter | Specification | Method |
| Appearance | Colorless Liquid | Visual Inspection |
| Chemical Purity | ≥98.0% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isotopic Enrichment | ≥99 atom % 13C | Nuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry (MS) |
| Enantiomeric Purity | Report Ratio (e.g., ≥95% for a specific enantiomer) | Chiral Gas Chromatography (Chiral GC-FID) |
| Identity Confirmation | Conforms to Structure | 1H NMR, 13C NMR, MS |
| Residual Solvents | Per USP <467> | Headspace GC-MS |
Analytical Workflow for Certification
The comprehensive analysis of Linalool-13C3 involves a multi-step workflow. This process ensures that the material meets all quality specifications before it is certified for use as a reference standard. The workflow integrates several analytical techniques to confirm the compound's structure, quantify its chemical and isotopic purity, and assess its enantiomeric composition.
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate characterization of Linalool-13C3. Below are representative protocols for the key experiments cited in the Certificate of Analysis.
Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to separate volatile and semi-volatile compounds and to assess the chemical purity of the Linalool-13C3 by quantifying it relative to any impurities present.
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Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column : A non-polar capillary column, such as a VF-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for terpene analysis.[6]
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Carrier Gas : Helium at a constant flow rate (e.g., 1.0-1.3 mL/min).[6][7]
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Injection : 1 µL of a diluted sample (e.g., in ethyl acetate) is injected in split mode (e.g., split ratio 50:1).[7] The injector temperature is typically set to 250-270°C.[6][7]
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Oven Temperature Program :
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Mass Spectrometer Conditions :
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Data Analysis : The purity is calculated by the area percent method, where the peak area of Linalool-13C3 is divided by the total area of all observed peaks. The mass spectrum is used to confirm the identity of the main peak and any impurities.
Identity Confirmation and Isotopic Enrichment by NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique used to confirm the molecular structure and determine the position and extent of isotopic labeling.[10]
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Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation : The Linalool-13C3 sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl3).
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¹H NMR :
-
Protocol : A standard proton NMR experiment is performed.
-
Analysis : The resulting spectrum is compared to a reference spectrum of unlabeled Linalool to confirm the chemical structure. The chemical shifts, splitting patterns, and integrations should be consistent with the expected structure.
-
-
¹³C NMR :
-
Protocol : A proton-decoupled ¹³C NMR experiment is performed.
-
Analysis for Identity : The spectrum confirms the presence of all carbon atoms in the molecule.
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Analysis for Isotopic Enrichment : The signals corresponding to the three labeled carbon atoms will be significantly enhanced in intensity compared to the signals of the natural abundance ¹³C atoms. Isotopic enrichment can be estimated by comparing the integrals of the enriched carbons to those of the non-enriched carbons or through more advanced quantitative NMR techniques.[10][11] The absence of significant ¹²C signals at the labeled positions confirms high isotopic purity.
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Enantiomeric Purity by Chiral Gas Chromatography (Chiral GC)
Linalool is a chiral molecule existing as two enantiomers, (S)-(+)-Linalool and (R)-(-)-Linalool. Chiral GC is used to separate and quantify these enantiomers.
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Instrumentation : A gas chromatograph with a Flame Ionization Detector (FID).
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Column : A chiral capillary column, such as one with a modified cyclodextrin stationary phase (e.g., HYDRODEX β-3P or Rt-βDEXsm).[12][13]
-
Injection : 1 µL of a diluted sample, split injection.
-
Oven Temperature Program : An isothermal or slow ramp program is often used to achieve baseline separation of the enantiomers. A typical program might be:
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Data Analysis : The enantiomeric excess (% ee) or the ratio of the two enantiomers is calculated based on the relative peak areas of the two separated enantiomer peaks. For example, a study using chiral GC-FID determined the enantiomeric excess of a Linalool standard to be 92.01%.[14]
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. gcms.cz [gcms.cz]
- 9. Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gcms.cz [gcms.cz]
- 13. hplc.sk [hplc.sk]
- 14. mdpi.com [mdpi.com]
